(S)-3-(Pyridin-4-yl)morpholine
Description
Significance of Morpholine (B109124) and Pyridine (B92270) Scaffolds in Modern Drug Discovery
The morpholine and pyridine rings are privileged structures in medicinal chemistry, each contributing unique and advantageous properties to bioactive molecules. researchgate.netnih.gov
The morpholine scaffold, a six-membered heterocycle containing both a secondary amine and an ether linkage, is a common feature in numerous approved drugs. sci-hub.se Its presence can enhance a molecule's physicochemical properties, such as solubility and metabolic stability. biosynce.comthieme-connect.com The nitrogen atom in the morpholine ring is basic, allowing it to form salts and participate in hydrogen bonding, which can be crucial for a drug's interaction with its biological target. biosynce.comnih.gov The oxygen atom contributes to the molecule's polarity and can also act as a hydrogen bond acceptor. biosynce.com This combination of features often leads to improved pharmacokinetic profiles, including better absorption and distribution in the body. nih.govsci-hub.se More than 20 FDA-approved drugs contain a morpholine moiety, including the antibiotic linezolid, the anticancer agent gefitinib, and the anticoagulant rivaroxaban. nih.govtaylorandfrancis.com
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of drug design. tandfonline.comenpress-publisher.com Its aromatic nature allows it to engage in various non-covalent interactions, such as π-π stacking, with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can influence a molecule's solubility and ability to cross cell membranes. enpress-publisher.com The incorporation of a pyridine ring into a drug molecule can significantly impact its pharmacological activity, potency, and metabolic stability. dovepress.comnih.gov The U.S. FDA database includes 95 approved pharmaceuticals containing a pyridine or dihydropyridine (B1217469) scaffold. tandfonline.comdovepress.com
The combination of these two scaffolds in a single molecule, as seen in (S)-3-(Pyridin-4-yl)morpholine, offers a powerful platform for the development of new drugs with desirable properties.
Importance of Stereochemistry in Bioactive Molecules, specifically the (S)-Configuration
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in its biological activity. nih.gov Many drugs are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. nih.gov These enantiomers can have vastly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer. researchgate.net
The two enantiomers of a chiral drug are typically designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules. nih.gov The specific spatial arrangement of the (S)-configuration can lead to a more favorable interaction with a biological target, resulting in higher potency and efficacy compared to its (R)-enantiomer. nih.gov In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. mdpi.com
The development of single-enantiomer drugs, a process sometimes referred to as a "chiral switch," has become increasingly common in the pharmaceutical industry. researchgate.net This approach can lead to drugs with improved therapeutic indices, simpler pharmacokinetics, and a lower potential for drug-drug interactions. nih.gov For example, the antidepressant escitalopram, the (S)-enantiomer of citalopram, is more potent than the racemic mixture. ijpsjournal.com The focus on the (S)-configuration of 3-(Pyridin-4-yl)morpholine (B1612852) in research underscores the importance of stereoselectivity in modern drug design.
Overview of this compound as a Scaffold for Academic Research
This compound has emerged as a valuable building block in academic research for the synthesis of novel bioactive compounds. evitachem.combldpharm.com Its structure combines the favorable properties of the morpholine and pyridine rings with a defined stereochemical center. This makes it an attractive starting material for the creation of compound libraries for screening against a variety of biological targets.
The synthesis of derivatives of this compound allows researchers to explore structure-activity relationships (SAR) in a systematic way. By modifying the morpholine and pyridine rings, or by introducing new functional groups, chemists can fine-tune the properties of the molecule to optimize its interaction with a specific target. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. rroij.com While specific research applications are proprietary, the availability of this compound from chemical suppliers for research use indicates its utility in the field. bldpharm.com
Historical Context and Evolution of Morpholine- and Pyridine-Containing Compounds in Chemical Biology
The history of heterocyclic compounds in medicine is a long and rich one. numberanalytics.comresearchgate.net The discovery of the biological activity of naturally occurring alkaloids, many of which contain heterocyclic rings, spurred the development of synthetic heterocyclic chemistry. nih.govnih.gov
Pyridine derivatives have been used in medicine for over a century. Early examples include nicotinic acid (niacin), a vitamin B derivative essential for human health. dovepress.com The development of the Hantzsch pyridine synthesis in the late 19th century provided a versatile method for the preparation of a wide range of pyridine-containing compounds, paving the way for their exploration as therapeutic agents. rsc.org
The morpholine ring began to appear in medicinal chemistry in the mid-20th century. Its incorporation into drug candidates was often aimed at improving their solubility and pharmacokinetic properties. sci-hub.seacs.org The development of efficient synthetic methods for the construction of the morpholine ring has further facilitated its use in drug discovery. sci-hub.se
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(3S)-3-pyridin-4-ylmorpholine |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2/t9-/m1/s1 |
InChI Key |
JXKIACFCCSSPTM-SECBINFHSA-N |
Isomeric SMILES |
C1COC[C@@H](N1)C2=CC=NC=C2 |
Canonical SMILES |
C1COCC(N1)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for S 3 Pyridin 4 Yl Morpholine and Structural Analogues
Stereoselective Synthesis of Chiral Morpholine (B109124) Ring Systems
The creation of the chiral morpholine scaffold, particularly with substitution at the 3-position, is a focal point of synthetic research. Methodologies have been developed that leverage enantioselective techniques, chiral starting materials, and asymmetric catalysis to achieve high levels of stereocontrol.
Enantioselective Approaches to 3-Substituted Morpholines
Enantioselective strategies aim to create the desired stereocenter during the synthetic sequence. One powerful approach is the tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation (ATH). organic-chemistry.orgacs.orgacs.org This method starts with ether-containing aminoalkyne substrates, which first undergo a titanium-catalyzed hydroamination to form a cyclic imine intermediate. acs.orgacs.org This imine is then reduced in the same pot using a ruthenium catalyst, such as the Noyori-Ikariya catalyst RuCl(S,S)-Ts-DPEN, to yield chiral 3-substituted morpholines with excellent enantiomeric excesses (ee), often exceeding 95%. acs.orgacs.orgubc.ca
Another significant enantioselective method involves the regio- and stereoselective ring-opening of activated aziridines. scribd.comresearchgate.net In one such strategy, an N-2-benzothiazolesulfonyl (Bts) activated aziridine (B145994) undergoes regioselective ring-opening with an organocuprate, followed by ring annulation and deprotection under mild conditions to afford enantiopure 3-substituted morpholines. scribd.com Similarly, Lewis acid-catalyzed S_N2-type ring opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular cyclization, provides a highly stereoselective route to various substituted nonracemic morpholines. researchgate.net Palladium-catalyzed carboamination reactions have also been employed to construct cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohol derivatives, generating the products as single stereoisomers. nih.gov
Table 1: Overview of Enantioselective Approaches to 3-Substituted Morpholines
| Method | Key Reagents/Catalysts | Starting Material | Key Features | Citation |
|---|---|---|---|---|
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti catalyst (hydroamination); RuCl(S,S)-Ts-DPEN (ATH) | Ether-containing aminoalkyne | One-pot reaction; high yields and >95% ee. | organic-chemistry.orgacs.orgacs.orgubc.ca |
| Aziridine Ring-Opening | Organocuprates; N-Bts activated aziridine | Enantiopure methyl 1-tritylaziridine-2-carboxylate | Regioselective ring-opening; mild deprotection conditions. | scribd.com |
| S_N2 Ring-Opening of Aziridines | Lewis acids (e.g., Cu(OTf)₂); haloalcohols | Activated aziridines | High regio- and stereoselectivity; forms haloalkoxy amine intermediate. | researchgate.net |
| Palladium-Catalyzed Carboamination | Pd catalyst | Enantiopure N-Boc amino alcohols | Forms cis-3,5-disubstituted morpholines; modular approach. | nih.gov |
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart stereochemistry to the final molecule. Amino acids are a common source for this strategy. For instance, enantiopure β-amino alcohols, which are precursors to morpholines, can be accessed from the chiral pool of amino acids like serine. scribd.comthieme-connect.com One reported method describes the synthesis of enantiopure functionalized morpholine fragments starting from Boc-protected serine. thieme-connect.comthieme-connect.com The synthesis of Aprepitant, a pharmaceutical containing a morpholin-2-one (B1368128) core, also uses L-α-amino acids from the chiral pool as the source of chirality. nih.gov
Another approach begins with enantiopure N-Boc amino alcohols, which are converted to O-allyl ethanolamines and subsequently cyclized via Pd-catalyzed coupling to form enantiopure cis-3,5-disubstituted morpholines. nih.gov The integral stereochemistry of the desired building blocks can also be derived from other chiral pool materials, such as (R)- or (S)-1,2-propanediol. thieme-connect.comthieme-connect.com These strategies are valuable because the stereochemical integrity is transferred from a low-cost, abundant starting material to a complex, high-value product.
Asymmetric Catalysis in Morpholine Construction
Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral morpholines, offering high atom economy and stereoselectivity. nih.gov A prominent example is the tandem catalytic system for synthesizing 3-substituted morpholines, which employs a titanium precatalyst for hydroamination followed by a ruthenium catalyst for asymmetric transfer hydrogenation. acs.orgubc.caorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the chiral ligand of the ruthenium catalyst are critical for achieving high enantioselectivity. organic-chemistry.orgacs.org
Transition-metal-catalyzed asymmetric hydrogenation is another powerful method. nih.gov For example, the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a bisphosphine-rhodium complex with a large bite angle can produce chiral 2-substituted morpholines in quantitative yields and with up to 99% ee. nih.gov While this has been primarily applied to 2-substituted systems, the principle demonstrates an effective "after cyclization" method to introduce a stereocenter. nih.govresearchgate.net Other catalytic systems used in morpholine synthesis include palladium for carboamination reactions and copper(II) triflate for ring-opening/closing reactions of aziridines. researchgate.netnih.gov Chiral phosphoric acids have also been used to catalyze the reaction of glyoxals with amino alcohols to produce C3-substituted morpholin-2-ones with high enantioselectivity. nih.gov
Table 2: Examples of Catalysts in Asymmetric Morpholine Synthesis
| Catalyst System | Reaction Type | Substrate | Product | Key Features | Citation |
|---|---|---|---|---|---|
| Bis(amidate)bis(amido)Ti catalyst and RuCl[(S,S)-Ts-DPEN] | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Aminoalkyne | 3-Substituted Morpholine | One-pot; >95% ee. | acs.orgacs.orgubc.ca |
| SKP-Rh complex | Asymmetric Hydrogenation | 2-Substituted Dehydromorpholine | 2-Substituted Morpholine | Quantitative yield; up to 99% ee. | nih.gov |
| Cu(OTf)₂ | Ring-Opening/Closing | Aziridine and Halogenated Alcohol | Substituted Morpholine | High yield and enantioselectivity. | researchgate.net |
| Chiral Phosphoric Acid | Domino Heteroannulation/1,2-Aryl Shift | Aryl/alkylglyoxal and 2-(arylamino)ethan-1-ol | C3-Substituted Morpholin-2-one | First catalytic process for this specific transformation. | nih.gov |
Strategic Coupling Reactions for Pyridyl and Morpholine Moiety Integration
Once the chiral morpholine core is synthesized, it must be linked to the pyridine (B92270) ring. This is typically achieved through the formation of a carbon-nitrogen (C-N) bond between the morpholine nitrogen and a carbon atom of the pyridine ring. The choice of methodology is critical for ensuring efficiency and correct regiochemistry.
Carbon-Nitrogen Bond Forming Methodologies
The formation of the aryl C-N bond is a well-established field in organic chemistry, with several reliable methods applicable to the synthesis of (S)-3-(pyridin-4-yl)morpholine. nptel.ac.in Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are among the most powerful and widely used methods for coupling aryl halides or triflates with amines. google.comresearchgate.net This reaction is known for its broad substrate scope and functional group tolerance.
Nickel-catalyzed cross-coupling has emerged as a cost-effective alternative to palladium. nih.gov For example, a photoinduced C-N cross-coupling between aryl bromides and amines like morpholine can be achieved using a simple Ni(II) salt and light, proceeding under mild, room-temperature conditions. nih.gov
Another classical approach is the nucleophilic aromatic substitution (S_NAr) reaction. rsc.org This method typically involves reacting an electron-deficient halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with the morpholine amine. The reaction is often facilitated by the presence of electron-withdrawing groups on the pyridine ring or by using pre-activated substrates like pyridine-N-oxides. researchgate.net The Chichibabin amination reaction is another method for forming C-N bonds on pyridine rings, though it typically requires harsh conditions. researchgate.net
Table 3: Common C-N Bond Forming Reactions for Pyridyl-Morpholine Linkage
| Reaction | Catalyst/Reagents | Substrates | Key Features | Citation |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaO_t_Bu) | Aryl Halide/Triflate + Amine | Broad scope, high functional group tolerance. | google.comresearchgate.netrsc.org |
| Nickel-Catalyzed Cross-Coupling | Nickel catalyst (e.g., NiBr₂·3H₂O), Light (e.g., 365 nm LED) | Aryl Halide + Amine | Mild conditions, uses abundant metal. | nih.gov |
| Nucleophilic Aromatic Substitution (S_NAr) | Base, Solvent (e.g., EtOH) | Electron-deficient Aryl Halide + Amine | Often catalyst-free, regioselective based on leaving group position. | researchgate.netrsc.org |
Chemo- and Regioselective Linkage Strategies
Achieving the correct connectivity—in this case, at the 4-position of the pyridine ring—is a matter of chemo- and regioselectivity. The most straightforward strategy to ensure regioselectivity is to use a pyridine ring that is pre-functionalized at the desired position. For the synthesis of this compound, a 4-halopyridine (e.g., 4-chloropyridine, 4-bromopyridine) is the ideal substrate for coupling reactions like the Buchwald-Hartwig amination or S_NAr. researchgate.netnih.gov The position of the halogen leaving group dictates the site of C-N bond formation with high fidelity.
Alternatively, C-H activation strategies offer a more atom-economical approach by functionalizing a C-H bond directly. rsc.org While many pyridine C-H activation methods are directed by the pyridine nitrogen to the C2 (ortho) position, specific catalytic systems can achieve functionalization at other positions. rsc.orgmdpi.com For instance, the functionalization of pyridine N-oxides can offer alternative regioselectivity compared to the parent pyridine. researchgate.netorganic-chemistry.org The reaction of in situ generated titanacyclopropanes with pyridine N-oxides has been shown to accomplish regioselective C2-H alkylation. organic-chemistry.orgresearchgate.net The choice of catalyst, ligand, and directing group is crucial for controlling the position of the new bond, making regiocontrol a highly tunable aspect of modern synthetic chemistry. rsc.orgmdpi.com
Multi-Step Organic Synthesis Protocols for Complex Derivatives
The construction of complex derivatives of this compound often necessitates multi-step synthetic sequences that allow for the precise installation of various functional groups and stereocenters. These protocols are designed to build molecular complexity in a controlled manner, starting from simpler, readily available precursors.
A common strategy for synthesizing complex morpholine derivatives involves the initial construction of a chiral morpholine core, followed by the introduction of the pyridine moiety and other substituents. For instance, a synthetic route could commence with a chiral amino alcohol, which serves as the foundation for the stereospecific formation of the morpholine ring. The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate for biologically active compounds, was achieved from cyclopentanone (B42830) oxime in a three-step sequence involving rearrangement, condensation, and nucleophilic substitution. researchgate.net
Another approach involves the functionalization of a pre-formed pyridine ring. For example, substituted 3-nitropyridines can serve as precursors for complex morpholine derivatives. mdpi.com A synthetic sequence might involve the vicarious nucleophilic substitution of a nitropyridine, followed by bromination and subsequent reaction with morpholine to introduce the heterocyclic amine. mdpi.com The nitro group can then be reduced to an amine, providing a key intermediate for further elaboration into more complex target molecules. mdpi.com
The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) illustrates a typical multi-step approach involving N-oxidation, C2-amide formation, and a regioselective C4 nucleophilic aromatic substitution (SNAr) with morpholine. mdpi.comnih.gov This highlights how a sequence of reliable reactions can be employed to build complexity on a heterocyclic core. Similarly, the synthesis of pyrazolo[3,4-c]pyridine scaffolds allows for selective functionalization at multiple positions, including the introduction of a morpholine group via a Buchwald-Hartwig amination reaction. rsc.org
A representative multi-step synthesis for a complex derivative of this compound could involve the steps outlined in the table below, drawing upon established synthetic transformations for related structures.
| Step | Reaction Type | Reactants | Key Reagents and Conditions | Product |
| 1 | Asymmetric Epoxidation | (E)-4-vinylpyridine, an oxidizing agent | Sharpless epoxidation catalyst, e.g., Ti(OiPr)4, (+)-DET, t-BuOOH | (R)-2-(oxiran-2-yl)pyridine |
| 2 | Epoxide Ring Opening | (R)-2-(oxiran-2-yl)pyridine, a protected aminoethanol derivative | Base (e.g., NaH) | Chiral amino alcohol intermediate |
| 3 | Intramolecular Cyclization (Williamson Ether Synthesis) | Chiral amino alcohol intermediate | Base (e.g., NaH) to deprotonate the alcohol, followed by intramolecular SN2 | Protected this compound |
| 4 | Deprotection | Protected this compound | Acid or other appropriate deprotection conditions | This compound |
| 5 | Functionalization (e.g., Amide Coupling) | This compound, a carboxylic acid | Coupling agents (e.g., HATU, DCC), base (e.g., DIPEA) | Complex amide derivative |
This hypothetical sequence demonstrates how a combination of stereoselective reactions and functional group manipulations can be used to access complex derivatives with high purity and defined stereochemistry.
Sustainable and Green Chemistry Approaches in Synthetic Routes
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. ajgreenchem.com These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency.
One green strategy for morpholine synthesis involves the use of ethylene (B1197577) sulfate (B86663) as a reagent for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.org This method is a redox-neutral process that uses inexpensive reagents and can be performed in one or two steps with high yields. chemrxiv.org The protocol has been successfully applied to the synthesis of various morpholine derivatives, including those found in active pharmaceutical ingredients, and has been demonstrated on a multi-gram scale. chemrxiv.org A key advantage of this methodology is the selective monoalkylation of primary amines, which is often a challenge in traditional synthetic methods. chemrxiv.org
Metal-free synthesis is another important aspect of green chemistry. A one-pot, metal-free synthesis of substituted morpholines from aziridines and halogenated alcohols has been developed. beilstein-journals.org This reaction is enabled by an inexpensive ammonium (B1175870) persulfate salt and proceeds via an SN2-type ring opening followed by cyclization. beilstein-journals.org This method avoids the use of transition metal catalysts, which can be toxic and difficult to remove from the final product. beilstein-journals.org
The use of green solvents is also a cornerstone of sustainable synthesis. N-formylmorpholine has been synthesized and evaluated as a green solvent for organic reactions. ajgreenchem.com It is chemically stable, non-toxic, and can be produced in high yields from morpholine and formic acid. ajgreenchem.com Such solvents can replace more hazardous traditional solvents, reducing the environmental footprint of the synthesis.
Microwave-assisted synthesis has also emerged as a powerful green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.net The synthesis of various heterocyclic compounds, including pyridine and pyrazole (B372694) derivatives, has been successfully achieved using microwave irradiation. researchgate.net
The table below summarizes some green chemistry approaches applicable to the synthesis of this compound and its analogues.
| Green Chemistry Principle | Application in Morpholine/Pyridine Synthesis | Advantages |
| Atom Economy | One-pot synthesis of morpholines from aziridines. beilstein-journals.org | Reduces the number of synthetic steps and purification stages, minimizing waste. |
| Use of Safer Solvents | Synthesis and use of N-formylmorpholine as a green solvent. ajgreenchem.com | Reduces toxicity and environmental pollution associated with volatile organic compounds. |
| Energy Efficiency | Microwave-assisted synthesis of pyridine derivatives. researchgate.net | Dramatically reduces reaction times and energy consumption compared to conventional heating. |
| Use of Renewable Feedstocks | Use of bio-derived amino alcohols as starting materials. | Decreases reliance on petrochemical feedstocks. |
| Catalysis | Metal-free catalytic systems (e.g., ammonium persulfate). beilstein-journals.org | Avoids the use of heavy metals, which are often toxic and costly. |
Polymer-Supported and Solid-Phase Synthesis Techniques for Combinatorial Library Generation
Solid-phase organic synthesis (SPOS) has become a powerful tool for the rapid generation of large numbers of compounds for biological screening, a process known as combinatorial chemistry. scispace.com This technique involves attaching a starting material to an insoluble polymer support (resin) and then carrying out a series of reactions. scispace.com The use of a solid support simplifies purification, as excess reagents and by-products can be washed away by simple filtration. scispace.comgoogle.com
This methodology is well-suited for creating libraries of analogues of this compound. A synthetic strategy could involve anchoring a suitable building block to a resin and then elaborating the structure through a series of chemical transformations. For example, a resin-bound amino acid could serve as the starting point for the synthesis of morpholine-3-carboxylic acid derivatives. nih.gov
A general approach for the solid-phase synthesis of a library of this compound analogues might start with an appropriately protected chiral building block, such as Fmoc-(S)-3-amino-1-(pyridin-4-yl)propan-1-ol, attached to a solid support. The morpholine ring could then be formed on the resin, followed by diversification at various points of the molecule. For instance, the morpholine nitrogen could be acylated, alkylated, or sulfonated with a variety of reagents to introduce diversity. Finally, the desired compounds would be cleaved from the resin.
The generation of natural product-like libraries often employs solid-phase synthesis to create structurally complex and diverse collections of molecules. acs.org These libraries aim to populate chemical space with molecules that have a higher degree of sp³ character and stereochemical complexity, which are features often associated with biological activity. The synthesis of bis-morpholine spiroacetals has been reported as a route to 3D-scaffolds for compound library assembly. acs.org
The table below outlines a potential solid-phase synthesis workflow for a combinatorial library of this compound derivatives.
| Step | Description | Purpose |
| 1. Resin Loading | A suitable linker is attached to a solid support (e.g., Wang resin), followed by the coupling of a protected starting material (e.g., Fmoc-protected amino alcohol). google.com | To immobilize the starting material for subsequent reactions. |
| 2. Scaffold Synthesis | A series of reactions are performed on the resin-bound substrate to construct the core this compound scaffold. This could involve deprotection, cyclization, and other transformations. | To build the central molecular framework. |
| 3. Diversification | The resin-bound scaffold is treated with a variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides, alkyl halides) in separate reaction vessels. | To introduce a wide range of functional groups at specific points on the scaffold, creating a library of unique compounds. |
| 4. Cleavage | The final products are cleaved from the solid support using a specific reagent (e.g., trifluoroacetic acid). scispace.com | To release the purified final compounds into solution. |
| 5. Purification and Analysis | The cleaved compounds are purified (if necessary) and characterized. | To ensure the identity and purity of the library members. |
This approach allows for the systematic and efficient production of a large number of structurally related compounds, which can then be screened for biological activity, accelerating the drug discovery process.
Advanced Structural Characterization and Spectroscopic Investigations
Determination of Absolute Stereochemistry of (S)-3-(Pyridin-4-yl)morpholine
Establishing the absolute configuration of a chiral center is fundamental to understanding its interaction with other chiral entities, a critical aspect in fields like pharmacology and materials science.
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of all stereogenic centers. springernature.com This technique relies on the diffraction pattern produced when X-rays are scattered by the atoms within a well-ordered crystal. ochemacademy.com Analysis of this pattern allows for the construction of an electron density map, which reveals the precise spatial arrangement of each atom. ochemacademy.com
For a chiral, enantiomerically pure compound like this compound, growing a single crystal of sufficient quality is the first critical step. ochemacademy.comrsc.org Once a suitable crystal is obtained and diffracted, the resulting structural model confirms the relative stereochemistry. To determine the absolute stereochemistry, anomalous dispersion effects are utilized. nih.gov By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be established, leading to an unequivocal assignment of the (S) or (R) configuration at the chiral center. nih.govsoton.ac.uk While specific crystallographic data for this compound is not available in the surveyed literature, this method remains the gold standard for such determinations. springernature.com
In the absence of suitable crystals for SCXRD, chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer powerful alternatives for determining absolute configuration in the solution phase. ru.nlfaccts.de
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. arxiv.org Since VCD spectra are sensitive to the three-dimensional arrangement of atoms, they provide a unique fingerprint of a molecule's absolute configuration. ru.nlnih.gov The experimental VCD spectrum of this compound would be compared to a spectrum predicted by quantum chemical calculations for the (S)-configuration. A match between the experimental and calculated spectra would provide strong evidence for the assignment of the absolute stereochemistry. researchgate.net
Similarly, ECD, which operates in the UV-Visible region, measures the differential absorption of circularly polarized light associated with electronic transitions. faccts.de This technique is particularly useful for molecules containing chromophores, such as the pyridine (B92270) ring in the target compound. The resulting ECD spectrum is highly sensitive to the chiral environment around the chromophore, allowing for the determination of absolute configuration by comparison with theoretical calculations. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure and conformational dynamics of this compound. nih.gov By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.
The ¹H NMR spectrum would confirm the presence of all protons and their immediate electronic environment. The protons on the pyridine ring would appear in the aromatic region, while the morpholine (B109124) ring protons would be found in the aliphatic region. The ¹³C NMR spectrum provides direct information about the carbon skeleton, with each unique carbon atom producing a distinct signal. bhu.ac.in
Conformational analysis of the morpholine ring, which typically adopts a chair conformation, can be investigated through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations. nih.govresearchgate.net For instance, large coupling constants between adjacent axial protons would be indicative of the chair form. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) carbon-proton connections, confirming the link between the pyridine and morpholine moieties. nih.gov Dynamic NMR studies could also provide information on the energy barrier for the ring inversion of the morpholine moiety. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data for similar structures. Actual values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2, C6 | ~8.5-8.7 (d) | ~150 |
| Pyridine C3, C5 | ~7.3-7.5 (d) | ~121 |
| Pyridine C4 | - | ~148 |
| Morpholine C3 | ~4.5-4.7 (m) | ~70 |
| Morpholine C2, C6 (axial) | ~3.6-3.8 (m) | ~67 |
| Morpholine C2, C6 (equatorial) | ~4.0-4.2 (m) | ~67 |
| Morpholine C5 (axial) | ~2.8-3.0 (m) | ~46 |
| Morpholine C5 (equatorial) | ~3.1-3.3 (m) | ~46 |
| Morpholine NH | Broad singlet | - |
This is an interactive table. Click on the headers to sort.
Mass Spectrometry for Precise Molecular Composition and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. acdlabs.com
For this compound (C₉H₁₂N₂O), high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺. rsc.orgrsc.orgnih.gov This precise mass confirms the molecular formula, as the measured value would be consistent with the calculated value of 165.1022 for [C₉H₁₃N₂O]⁺.
Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. researchgate.net The analysis of these fragments provides valuable structural information. Common fragmentation pathways for morpholine-containing compounds involve the cleavage of the morpholine ring. innovareacademics.in For this compound, key fragmentation events would likely include the loss of small neutral molecules or the cleavage at the C-C and C-O bonds within the morpholine ring, as well as the bond connecting the two ring systems.
Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of [M+H]⁺ of this compound (Note: Based on general fragmentation patterns of related compounds.)
| m/z (Mass/Charge) | Proposed Fragment Structure/Loss |
| 165.10 | [M+H]⁺ (Protonated molecular ion) |
| 134.07 | Loss of CH₂O |
| 107.06 | Pyridin-4-ylmethaniminium ion |
| 106.06 | 4-Vinylpyridine radical cation |
| 79.04 | Protonated pyridine |
This is an interactive table. Click on the headers to sort.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. americanpharmaceuticalreview.com The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting), and the frequencies of these vibrations are characteristic of the bond type and its molecular environment. scielo.org.mxresearchgate.net
The IR and Raman spectra of this compound would exhibit characteristic bands confirming its structure. Key expected vibrations include:
N-H Stretching: A moderate to weak band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the morpholine ring.
C-H Stretching: Bands for aromatic C-H stretching (from the pyridine ring) would appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the morpholine ring) would be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: Vibrations associated with the pyridine ring would be found in the 1400-1600 cm⁻¹ region.
C-O-C Stretching: A strong, characteristic band for the ether linkage in the morpholine ring would be prominent in the IR spectrum, typically around 1100 cm⁻¹.
C-N Stretching: Aliphatic C-N stretching bands would appear in the 1020-1250 cm⁻¹ region.
Differences in the spectra of different crystalline forms (polymorphs) can reveal changes in molecule-molecule interactions within the crystal unit cells. americanpharmaceuticalreview.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: Based on typical functional group frequencies.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Amine | 3300-3500 | Medium-Weak |
| C-H Stretch | Pyridine (Aromatic) | 3000-3100 | Medium |
| C-H Stretch | Morpholine (Aliphatic) | 2850-2960 | Strong |
| C=C, C=N Stretch | Pyridine Ring | 1400-1600 | Medium-Strong |
| C-H Bend | Morpholine (Aliphatic) | 1450-1470 | Medium |
| C-O-C Stretch | Ether | 1070-1150 | Strong (IR) |
| C-N Stretch | Amine | 1020-1250 | Medium |
This is an interactive table. Click on the headers to sort.
Supramolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. tandfonline.com An analysis of the crystal structure of this compound would reveal the key forces that dictate its three-dimensional supramolecular architecture.
Based on the functional groups present, several types of interactions are anticipated:
Hydrogen Bonding: The secondary amine (N-H) of the morpholine ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the morpholine ring can act as hydrogen bond acceptors. This could lead to the formation of N-H···N or N-H···O hydrogen bonds, which are strong directional interactions that often dominate crystal packing. mdpi.com
C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds, involving the C-H groups of both the morpholine and pyridine rings, are also likely to play a significant role in stabilizing the crystal lattice. tandfonline.comresearchgate.net In many morpholine-containing structures, C-H···O interactions are prevalent. tandfonline.com
Analysis of Hydrogen Bonding Networks
A detailed analysis of the hydrogen bonding networks requires precise knowledge of the bond lengths and angles between potential hydrogen bond donors (like the morpholine N-H) and acceptors (like the morpholine oxygen and the pyridine nitrogen) in the crystal lattice. This information is currently unavailable for this compound.
Characterization of π-π Stacking and Other Non-Covalent Interactions
The characterization of π-π stacking interactions involves measuring the geometric parameters between adjacent pyridine rings, such as the centroid-to-centroid distance and the slip angle. nih.gov This data is derived directly from the crystal structure, which has not been publicly reported for this compound. Similarly, other non-covalent interactions, such as C-H···π interactions, cannot be confirmed or characterized without this essential data. researchgate.net
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The generation of a Hirshfeld surface and the corresponding 2D fingerprint plots, which break down the relative contributions of different types of intermolecular contacts (e.g., H···H, O···H, N···H), is entirely contingent on having the crystal structure data. mdpi.comnih.gov As this data is not available, a valid Hirshfeld analysis for this compound cannot be conducted.
Computational and Theoretical Investigations of S 3 Pyridin 4 Yl Morpholine and Analogues
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (S)-3-(Pyridin-4-yl)morpholine. scienceopen.com These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding a molecule's behavior in chemical reactions and biological interactions. scienceopen.comresearchgate.net
Studies on related morpholine-containing compounds demonstrate the utility of DFT in characterizing their structural and electronic properties. researchgate.net For instance, in the analysis of 4-morpholinecarboxaldehyde, DFT calculations were used to determine energies, structural parameters, and vibrational frequencies. researchgate.net Frontier Molecular Orbital (FMO) analysis, a key component of DFT studies, reveals the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net For a sulfonamide-Schiff base derivative, FMO analysis helped in understanding its electronic structure and reactivity. nih.gov
The reactivity of a molecule is further illuminated by examining its molecular electrostatic potential (MEP) surface and Mulliken atomic charge distribution. researchgate.net The MEP surface provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which are critical for predicting interaction patterns with other molecules. researchgate.net
Furthermore, theoretical calculations can be correlated with experimental data, such as UV-Vis spectra, to validate the computational model. Time-dependent DFT (TD-DFT) can predict electronic transitions, like π to π* transitions, which can be compared with observed absorption spectra. researchgate.netnih.gov
Table 1: Representative Quantum Chemical Parameters Calculated for Morpholine (B109124) Analogues
| Compound/Parameter | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Imidazo[1,2-a]pyrimidine-Schiff Base Derivative | -5.6227 | - | - | - |
| Sulfonamide-Schiff Base Derivative | - | - | - | - |
Note: Specific values for this compound are not publicly available and would require dedicated computational studies. The data presented is for illustrative purposes based on related structures to show the type of information generated. nih.govnih.gov
Advanced Conformational Analysis and Potential Energy Surface Exploration
The biological activity and interaction profile of a flexible molecule like this compound are intrinsically linked to its conformational preferences. Advanced conformational analysis and the exploration of its potential energy surface (PES) are crucial for understanding its three-dimensional structure and dynamic behavior. nih.govrsc.org
The morpholine ring itself typically adopts a chair conformation. nih.goviucr.org However, substituents on the ring can influence the stability of different conformers. For the parent morpholine molecule, two primary chair conformers are distinguished by the orientation of the N-H bond, being either axial or equatorial. researchgate.net DFT and other high-level calculations have shown the equatorial conformer to be slightly lower in energy. researchgate.net For this compound, the pyridin-4-yl group at the C3 position will be a major determinant of the preferred conformation.
The exploration of the potential energy surface involves identifying all low-energy conformers and the energy barriers for interconversion between them. researchgate.net This is often achieved through systematic or stochastic conformational searches followed by geometry optimization and energy calculation using quantum mechanical methods. rsc.org Two-dimensional potential energy surfaces can be constructed to visualize the energy landscape as a function of key dihedral angles, such as those governing the orientation of the pyridine (B92270) ring relative to the morpholine ring. rsc.org
Such analyses have been performed for morpholine itself, revealing that chair and twisted-boat forms can exist, with the chair conformers being more stable. rsc.org The presence of the pyridinyl substituent in this compound introduces another degree of rotational freedom, further diversifying the conformational landscape. Understanding which conformer is most stable in different environments (e.g., in solution versus bound to a protein) is critical for drug design. nih.gov
Table 2: Conformational Data for Morpholine
| Conformer | Relative Energy (cm⁻¹) | N-H Bond Orientation |
| Equatorial Chair | 0 | Equatorial |
| Axial Chair | 180 ± 50 | Axial |
Source: Based on experimental and computational data for the parent morpholine molecule. researchgate.net
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.netnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to understand the molecular basis of ligand-protein interactions. ujmm.org.ua
For this compound and its analogues, molecular docking simulations can identify potential protein targets and predict how these molecules bind. pensoft.net The process involves placing the ligand in various poses within the binding site of a protein and scoring these poses based on a force field that estimates the free energy of binding. researchgate.net
The interaction profile typically includes hydrogen bonds, hydrophobic interactions, and electrostatic interactions. acs.org In the case of this compound, the nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the morpholine ring are all potential hydrogen bond acceptors or donors. The aromatic pyridine ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues in the protein's binding pocket.
Studies on various morpholine derivatives have successfully used molecular docking to elucidate their binding modes with targets like cholinesterases, kinases, and other enzymes. tandfonline.commdpi.comnih.gov For example, docking studies of morpholine-bearing quinoline (B57606) derivatives against acetylcholinesterase (AChE) revealed key interactions with amino acid residues in the active site. mdpi.com Similarly, docking has been used to understand the binding of triazole derivatives to their target enzymes. ujmm.org.ua
Molecular docking not only predicts the ligand's binding mode but also helps to characterize the binding pocket of the target protein. nih.gov By analyzing the docked poses of a series of active analogues, a pharmacophore model can be developed, which defines the essential features required for binding and activity.
The binding pocket is characterized by its size, shape, and the types of amino acid residues that line its surface (hydrophobic, polar, charged). For instance, in the case of PI3K/mTOR inhibitors, the presence of a deeper pocket in mTOR compared to PI3K allows for the design of selective inhibitors by introducing specific substituents on the morpholine ring. nih.govacs.org The introduction of a bridged morpholine moiety can be beneficial for CNS drug candidates as it can decrease lipophilicity by altering the molecule's conformation and increasing its polar surface area. nih.gov
The identification of key interacting residues is crucial for structure-based drug design. For example, in some kinase inhibitors, a hydrogen bond with a specific backbone amide in the hinge region of the kinase domain is a critical interaction for potent inhibition. nih.gov Docking simulations can predict these crucial interactions for this compound with its potential targets.
Table 3: Example of Predicted Interactions from a Docking Study
| Ligand | Target Protein | Key Interacting Residues | Interaction Type | Predicted Binding Energy (kcal/mol) |
| Morpholine-bearing quinoline derivative | AChE | - | - | -25.58 |
| Thieno[2,3-d]pyrimidine derivative | EGFR | - | - | - |
Note: This table illustrates the type of data generated from docking studies on related compounds. Specific data for this compound would depend on the target protein studied. mdpi.comnih.gov
Molecular Dynamics Simulations for Ligand-Receptor Dynamics and Stability
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the complex's behavior over time. arxiv.org MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the flexibility of the ligand and protein, the stability of their interactions, and the role of solvent molecules. elifesciences.org
The binding of a ligand to a protein is not a static event; both molecules can undergo conformational changes to achieve an optimal fit. nih.gov MD simulations can capture these induced-fit effects and reveal how the ligand binding affects the protein's conformational ensemble. nih.gov This is particularly important for understanding the mechanism of action of agonists and antagonists, which can stabilize different conformational states of a receptor. nih.govmdpi.com
For this compound, MD simulations could be used to:
Assess the stability of the binding mode predicted by docking.
Identify key interactions that are maintained throughout the simulation.
Calculate the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).
MD simulations have been successfully applied to study the interaction of various ligands with their receptors, providing a deeper understanding of the binding process and the factors that contribute to binding affinity and specificity. pensoft.netelifesciences.org
Prediction of Acidity/Basicity (pKa) and Protonation State Distributions
The pKa value, which describes the acidity or basicity of a functional group, is a critical parameter that influences a molecule's physicochemical properties, such as solubility, lipophilicity, and membrane permeability. optibrium.commetu.edu.tr It also determines the protonation state of a molecule at a given pH, which is crucial for its interaction with biological targets. researchgate.net
This compound has two basic centers: the nitrogen atom in the pyridine ring and the nitrogen atom in the morpholine ring. The pKa of the pyridinium (B92312) ion is around 5.2, while the pKa of the morpholinium ion is around 8.4. The exact pKa values for this compound will be influenced by the electronic effects of the substituents.
Computational methods can be used to predict pKa values with reasonable accuracy. mdpi.comresearchgate.net These methods often involve quantum mechanical calculations of the energies of the protonated and deprotonated species, combined with a continuum solvation model to account for the effect of the solvent. optibrium.comresearchgate.net Semi-empirical methods can also be used for high-throughput pKa prediction. researchgate.net
Knowing the pKa values allows for the prediction of the distribution of protonation states at physiological pH (around 7.4). This information is essential for understanding which form of the molecule is likely to be present in the body and interact with its target. For this compound, it is likely that at pH 7.4, the morpholine nitrogen will be predominantly protonated, while the pyridine nitrogen will be a mixture of protonated and neutral forms.
Table 4: Predicted Physicochemical Properties for 3-(Pyridin-4-yl)morpholine (B1612852)
| Property | Predicted Value |
| pKa (Basic) | 7.37 |
| pKa (Acidic) | 10.0 |
| LogP | -0.00633 |
| Water Solubility | 1.38 M |
Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard (DTXSID40617954) epa.gov
Structure Activity Relationship Sar Studies of S 3 Pyridin 4 Yl Morpholine Derivatives
Elucidation of Stereochemical Contributions to Biological Potency and Selectivity
Stereochemistry is a critical determinant of biological activity, and the chiral center at the C3 position of the (S)-3-(Pyridin-4-yl)morpholine scaffold plays a pivotal role in molecular recognition and interaction with biological targets. While direct comparative studies between the (S) and (R) enantiomers of the parent 3-(pyridin-4-yl)morpholine (B1612852) are not extensively detailed in the provided literature, the profound impact of stereoisomerism is well-documented in analogous heterocyclic structures.
In the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the conformational restriction of a flexible side chain by incorporating it into a chiral heterocyclic ring demonstrated a significant potency boost. researchgate.net Specifically, the replacement of an N-methylphenethylamine group with an (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency. researchgate.net Further optimization revealed that the combination of an (S)-3-phenylpiperidine with an (S)-3-hydroxypyrrolidine resulted in the most potent inhibitor, highlighting a clear preference for the (S)-configuration in these related scaffolds. researchgate.net This suggests that the specific spatial arrangement of the substituents, dictated by the (S)-chirality, is crucial for optimal binding to the target enzyme.
The development of complex drug candidates often involves intricate stereochemistry. For instance, a highly substituted morpholine (B109124) derivative, 3-(((2R,3S)-2-((S)-2-(3,5-bis(trifluoromethyl)phenyl)propyl)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one, was identified as a potent neurokinin-1 (NK-1) receptor antagonist, where the specific configuration at multiple chiral centers, including those on the morpholine ring, was essential for its activity. e3s-conferences.org The synthesis of such molecules often requires stereoselective strategies to produce the desired enantiomerically pure compound. sci-hub.st These examples underscore the principle that the (S)-configuration of the 3-aryl-morpholine core likely orients the pyridine (B92270) ring and any other substituents in a spatially favorable manner for target engagement, thereby enhancing potency and selectivity.
Systematic Substituent Effects on the Pyridine Moiety
The position of the nitrogen atom within the pyridine ring significantly alters the electronic distribution and vectoral properties of the molecule, which in turn dramatically affects biological potency. SAR studies comparing pyridinyl isomers have shown that the pyridin-4-yl arrangement is often optimal for activity compared to its pyridin-2-yl or pyridin-3-yl counterparts. mdpi.com
In a comprehensive study of tricyclic inhibitors of farnesyl-protein transferase (FPT), derivatives containing a pyridin-4-ylacetyl moiety were directly compared to their pyridin-3-ylacetyl analogues. mdpi.com The results consistently demonstrated superior potency for the pyridin-4-yl isomers. For example, a derivative with a bromine atom at the 3-position of the pyridine ring exhibited an IC₅₀ of 0.06 µM when in the pyridin-4-yl configuration, whereas the corresponding pyridin-3-yl isomer was nearly three times less potent with an IC₅₀ of 0.16 µM. mdpi.com Similar trends were observed for other substituents, such as chloro and methyl groups. mdpi.com This suggests that the specific orientation of the pyridine nitrogen in the 4-position is critical for establishing key interactions within the enzyme's active site. mdpi.com
This principle is also observed in other chemical series. For instance, in a series of pyrrole-3-carboxaldehyde derivatives, compounds substituted at the C2-position with a pyridin-3-yl or pyridin-4-yl group showed significant antibacterial activity. nih.gov The differential activity between positional isomers underscores the importance of the nitrogen's location in directing binding interactions. mdpi.commdpi.com
| Substituent at Pyridine C3 | Isomer | IC₅₀ (µM) |
|---|---|---|
| -Br | Pyridin-4-yl | 0.06 |
| -Br | Pyridin-3-yl | 0.16 |
| -Cl | Pyridin-4-yl | 0.072 |
| -Cl | Pyridin-3-yl | 0.58 |
| -F | Pyridin-4-yl | 0.65 |
| -F | Pyridin-3-yl | 3.80 |
| -CH₃ | Pyridin-4-yl | 0.04 |
| -CH₃ | Pyridin-3-yl | 0.55 |
The biological activity of 3-(pyridin-4-yl)morpholine derivatives is highly sensitive to the electronic and steric nature of substituents on the pyridine ring. A systematic exploration of these effects has revealed clear trends for optimizing potency. mdpi.com
In the context of FPT inhibitors, substitution at the 3-position of the pyridin-4-yl ring was extensively studied. mdpi.com Halogen substitution showed a distinct pattern: chloro, bromo, and iodo analogues were found to be equipotent and highly active, with IC₅₀ values around 0.06-0.07 µM. mdpi.com However, the fluoro analogue was an order of magnitude less active (IC₅₀ = 0.65 µM). mdpi.com This indicates that while a halogen is beneficial, the higher electronegativity and smaller size of fluorine are less favorable compared to other halogens. mdpi.com
Steric bulk at this position proved to be a critical limiting factor. mdpi.com A small alkyl substituent, such as a methyl group, resulted in a very potent inhibitor (IC₅₀ = 0.04 µM). mdpi.com In stark contrast, the introduction of bulky groups like a tert-butyl or a phenyl group completely abolished activity. mdpi.com This finding strongly suggests that the binding pocket accommodating the C3-substituent of the pyridine ring is sterically constrained. mdpi.com
The introduction of polar groups at the 3-position also generally led to a decrease in activity. mdpi.com For example, hydroxyl (-OH) and amino (-NH₂) substituted compounds were significantly less active than the halogenated or methylated derivatives. mdpi.com Further dialkylation of the amino group to -N(Et)₂ greatly diminished potency. mdpi.com These results highlight a preference for small, relatively nonpolar, or specific halogen substituents at this position for optimal biological activity. mdpi.com In other series, electron-donating groups such as p-ethoxy have been shown to provide outstanding inhibitory potency, while nonpolar groups led to a loss of potential. frontiersin.org
| Substituent | IC₅₀ (µM) |
|---|---|
| -H | 0.17 |
| -CH₃ | 0.04 |
| -Br | 0.06 |
| -I | 0.068 |
| -Cl | 0.072 |
| -OCH₃ | 0.49 |
| -NO₂ | 0.57 |
| -OH | 0.64 |
| -F | 0.65 |
| -NH₂ | 1.0 |
| -CN | 1.4 |
| -t-Bu | >4.0 |
| -Ph | Inactive |
Derivatization Strategies and Their Impact on the Morpholine Ring
The nitrogen atom of the morpholine ring is a key functional group, and its derivatization is a common strategy to modulate the physicochemical and pharmacological properties of the parent molecule. The basicity of the morpholine nitrogen (pKa ≈ 8.5) allows it to be protonated at physiological pH, which can influence solubility, cell permeability, and the formation of ionic interactions with target proteins. acs.org
While specific SAR data for N-substituted this compound is limited in the provided results, general principles of morpholine derivatization can be applied. N-substitution with alkyl or aryl groups can alter the lipophilicity and steric profile of the molecule. For instance, the incorporation of N-ethyl morpholine moieties has been used in the design of cannabinoid receptor 2 (CB2) agonists. acs.org In some contexts, however, introducing a tertiary amine via N-alkylation can be detrimental if the resulting positive charge is unfavorable for crossing cell membranes.
N-acylation or N-sulfonylation can neutralize the basicity of the nitrogen, which can be beneficial for avoiding off-target effects or improving metabolic stability. These strategies allow for the introduction of a wide array of functional groups to probe for additional binding interactions. The morpholine nitrogen's lone pair of electrons can also participate in crucial interactions; for example, in 4-(pyrimidin-4-yl)morpholines, the nitrogen's nonbonding electrons can interact favorably with the electron-deficient pyrimidine (B1678525) π-system. acs.org Modifying this nitrogen through substitution would directly impact such electronic contributions.
Substitution on the carbon atoms of the morpholine ring offers a powerful strategy to introduce conformational constraints, enhance potency, and improve selectivity by probing the topology of the target's binding site. acs.orgsci-hub.st
The introduction of an alkyl group at the C3 position of the morpholine ring has been reported to increase anticancer activity. sci-hub.st In the context of mTOR inhibitors, which have a deeper binding pocket compared to the related PI3K enzymes, introducing a methyl group at the C3 position has been explored as a strategy to develop more selective inhibitors. acs.org
Another effective strategy for conferring rigidity and improving properties is the creation of bridged morpholines. acs.orgsci-hub.st Specifically, installing an ethylene (B1197577) bridge between the C3 and C5 positions of the morpholine ring can decrease lipophilicity and enhance the polar surface area due to conformational changes. acs.org Derivatives containing this 3,5-ethylene bridged morpholine moiety have demonstrated potent activity. sci-hub.st
Conversely, substitution at other positions may be detrimental. In one SAR study of pyrimidine-4-carboxamides, substitution at the C4 position of the morpholine ring was found to be unfavorable for activity. researchgate.net The selective functionalization of the morpholine ring remains a synthetic challenge, with reactions at different positions yielding distinct outcomes. For example, in one study, a methyl group at the C2 position of the morpholine ring allowed for selective cleavage of the C5-C6 bond, whereas alkyl substituents at the C3-position directed the activation to the unsubstituted C5-C6 bond. These findings illustrate that strategic functionalization of the morpholine ring's carbon framework is a key tool for refining the biological profile of this compound derivatives.
Conformational Restriction Through Ring-Fused Analogues
Conformational restriction is a key strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates by reducing the number of available conformations, thereby favoring the bioactive conformation for optimal interaction with the target receptor. researchgate.net In the context of this compound derivatives, this approach has been explored through the synthesis and evaluation of ring-fused analogues.
One notable application of this strategy is in the development of mTOR inhibitors. acs.orgunimi.it Starting from a dual mTOR/PI3Kα inhibitor, researchers introduced a rigid tricyclic pyrimido-pyrrolo-oxazine scaffold to investigate the impact of conformational restriction on selectivity. acs.orgunimi.it This rigidification led to the synthesis of enantiomeric pairs of compounds where the morpholine moiety was conformationally restricted. acs.orgunimi.it
Computational modeling studies of these conformationally restricted compounds in the mTOR active site provided insights into their binding modes. acs.orgunimi.it The modeling suggested that the increased mTOR potency of compounds with an unrestricted morpholine could be due to an interaction with a structured water molecule, a feature not observed in the rigidified analogues. acs.orgunimi.it
The synthesis of these ring-fused systems often involves multi-step sequences. For example, the preparation of a (S)-4-chloro-2-morpholino-5a,6,8,9-tetrahydro-5H-pyrimido[5′,4′:4,5]pyrrolo[2,1-c] acs.orgnih.govoxazine intermediate was a key step in accessing the final conformationally restricted compounds. acs.org
The biological evaluation of these rigid analogues revealed important structure-activity relationships. For instance, in a series of pyrimido-pyrrolo-oxazine mTOR inhibitors, the (R)-enantiomers of the conformationally restricted compounds consistently showed higher affinity for mTOR compared to their (S)-configured counterparts. unimi.it This stereochemical preference highlights the importance of the specific three-dimensional arrangement of the morpholine ring within the constrained framework for optimal target engagement.
Influence of Inter-Ring Linker Chemistry on SAR Profiles
Research on various heterocyclic compounds has demonstrated the importance of the linker. For instance, in a series of benzimidazole (B57391) derivatives, the presence of an oxo-ethyl linker connecting to heterocyclic rings like morpholine was crucial for generating potent compounds. rsc.org Replacing this linker with a benzyl (B1604629) group led to more effective compounds against certain cancer cell lines. rsc.org This indicates that both the length and the electronic nature of the linker are critical for activity.
In another example, the bioisosteric replacement of an amide linker with a triazole ring in YC-1 analogues was explored. nih.gov While this change was intended to increase conformational flexibility, the resulting triazole-containing compounds did not show significant inhibitory activity, suggesting that the specific geometry and electronic properties of the original amide linker were important for the desired biological effect. nih.gov
The synthesis of molecules with different linkers often requires distinct chemical strategies. For example, the formation of amide-linked derivatives typically involves coupling a carboxylic acid with an amine, a common transformation in medicinal chemistry. google.com The synthesis of ether-linked analogues would necessitate a different set of reactions, such as Williamson ether synthesis.
The table below summarizes the impact of different linker types on the activity of various compound series, drawing general principles that can be applied to the design of this compound derivatives.
| Linker Type | General SAR Observations | Reference |
| Oxo-ethyl | Crucial for potency in certain benzimidazole series with terminal morpholine rings. | rsc.org |
| Benzyl | Substitution for oxo-ethyl linker led to increased efficacy in specific cancer cell lines. | rsc.org |
| Amide | Often a key structural element; replacement can lead to loss of activity. | nih.gov |
| Triazole | Used as an amide bioisostere; did not retain activity in YC-1 analogues. | nih.gov |
| Alkyl Chains | Variation in length (truncation or elongation) can be used to probe the optimal distance between pharmacophoric elements. | researchgate.net |
These findings underscore the necessity of carefully considering the inter-ring linker chemistry in the design of novel this compound derivatives to achieve the desired pharmacological profile.
Pharmacophore Mapping and Optimization for Target-Specific Interactions
Pharmacophore modeling is a powerful computational tool in drug design that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.comnih.gov This approach is instrumental in understanding the key interaction points and guiding the optimization of lead compounds like this compound for enhanced target-specific interactions.
A pharmacophore model is typically represented by features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry. mdpi.com For this compound derivatives, key pharmacophoric features would likely include the hydrogen bond accepting capacity of the morpholine oxygen and the pyridine nitrogen, as well as the aromatic nature of the pyridine ring.
The process of pharmacophore modeling can be either ligand-based or structure-based. mdpi.com Ligand-based modeling involves aligning a set of known active molecules to deduce common features, while structure-based modeling utilizes the three-dimensional structure of the target protein to define the key interaction sites within the binding pocket. mdpi.comsemanticscholar.org
Once a pharmacophore model is established, it can be used for several optimization purposes:
Virtual Screening: The model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, potentially leading to the discovery of new scaffolds. semanticscholar.orgnih.gov
Lead Optimization: The model can guide the modification of existing lead compounds. For example, by understanding the required spatial arrangement of functional groups, chemists can design modifications to the this compound scaffold to improve binding affinity and selectivity. This could involve altering the substitution pattern on the pyridine ring or modifying the morpholine ring to better fit the target's binding site.
Predicting Activity: Pharmacophore models can help predict the biological activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates. nih.gov
In the context of mTOR inhibitors, for instance, a pharmacophore model could highlight the importance of the hydrogen bond between the morpholine oxygen and a key amino acid residue in the hinge region of the kinase domain. nih.gov Optimization efforts would then focus on maintaining or enhancing this interaction while exploring other regions of the molecule to improve properties like selectivity and metabolic stability.
The table below illustrates a hypothetical pharmacophore model for a this compound derivative targeting a generic kinase, based on common kinase inhibitor binding modes.
| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction with Target |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hinge region backbone NH |
| Hydrogen Bond Acceptor | Morpholine Oxygen | Hinge region backbone NH or catalytic residue |
| Aromatic Ring | Pyridine Ring | π-stacking with aromatic residues (e.g., Phe) |
| Hydrophobic Pocket | Morpholine Ring (aliphatic part) | Interaction with hydrophobic residues |
By iteratively refining the pharmacophore model based on the biological data of newly synthesized analogues, a deeper understanding of the SAR can be achieved, leading to the design of more potent and selective this compound-based therapeutic agents.
Mechanistic Investigations of Biological Activity
Ligand-Receptor Binding and Modulation Studies
The interaction of (S)-3-(Pyridin-4-yl)morpholine derivatives with specific receptors is a key aspect of their mechanism of action.
While direct studies on this compound's binding to sigma and histamine (B1213489) receptors are not extensively detailed in the provided search results, the broader class of compounds containing morpholine (B109124) and pyridine (B92270) rings are known to interact with these receptors.
Sigma Receptors: Ligands for sigma receptors (σ1R and σ2R) have been identified as potent anti-prion compounds. nih.govbiorxiv.org These receptors are involved in a variety of cellular functions and are targets for therapeutic intervention in cancer and neuropsychiatric disorders. nih.govbiorxiv.org The binding of various ligands to sigma receptors has been characterized, although the specific affinity of this compound for these receptors is not explicitly stated. nih.govbiorxiv.orgresearchgate.netnih.govethernet.edu.et
Histamine Receptors: Histamine receptors, particularly the H4 receptor, are primarily found in immune cells and are involved in inflammatory and immune responses. nih.gov The morpholine moiety is a common structural feature in ligands targeting histamine receptors. researchgate.net For instance, 4-methylhistamine (B1206604) has been identified as a potent and selective H4 receptor agonist. researchgate.net While the direct agonistic or antagonistic activity of this compound at histamine receptors is not specified, the structural similarities suggest potential interactions that warrant further investigation. nih.govnih.govmdpi.com
This compound and its analogs have been shown to modulate key cellular signaling pathways, most notably the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. nih.govmdpi.comacs.orgmdpi.comresearchgate.netmdpi.comnih.govacs.org The morpholine ring is a critical feature for the inhibition of PI3K, as its oxygen atom can form a hydrogen bond with the hinge region of the kinase. acs.orgacs.org
Derivatives of this compound have been developed as potent pan-class I PI3K/mTOR inhibitors. acs.orgacs.org For example, compound PQR309, which contains a morpholine group, demonstrates balanced inhibition of PI3K and mTOR. acs.org These inhibitors can induce a G1 cell cycle arrest in cancer cells with activated PI3K/mTOR signaling. acs.org Furthermore, some dimorpholinoquinazoline-based compounds have been shown to inhibit the phosphorylation of Akt, mTOR, and S6K, leading to PARP1 cleavage, ROS production, and cell death. mdpi.com
Enzyme Inhibition Mechanisms
The inhibitory activity of this compound derivatives against various enzymes is a significant aspect of their biological function.
PI3K and mTOR Inhibition: A substantial body of research has focused on the development of this compound-containing compounds as inhibitors of PI3K and mTOR. nih.govmdpi.comacs.orgmdpi.comresearchgate.netmdpi.comnih.govacs.orgacs.org The morpholine group is a key pharmacophore in many PI3K inhibitors. mdpi.comacs.org For instance, a series of 2-morpholino-pyrimidine derivatives have been identified as potent dual PI3K/mTOR inhibitors, with some compounds exhibiting high inhibitory activity against PI3Kα/β/γ/δ and mTOR. nih.gov These compounds can effectively suppress AKT phosphorylation and show antiproliferative effects in various cancer cell lines. nih.gov
The table below summarizes the inhibitory activity of a representative dual PI3K/mTOR inhibitor containing a morpholine moiety.
| Target | IC50 (nM) |
|---|---|
| PI3Kα | 20 |
| PI3Kβ | 376 |
| PI3Kγ | 204 |
| PI3Kδ | 46 |
| mTOR | 189 |
| AKT phosphorylation | 196 |
Data sourced from a study on dual PI3K/mTOR inhibitors. nih.gov
Adenosine (B11128) Kinase Inhibition: 4-Amino-5,7-disubstituted pyridopyrimidines, which can incorporate a pyridylmorpholine structure, are potent, non-nucleoside inhibitors of adenosine kinase (AK). nih.gov One such analog, containing a 7-pyridylmorpholine ring system, has demonstrated oral efficacy. nih.govscbt.comscbt.com
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govescholarship.orgresearchgate.netresearchgate.netnih.gov While direct inhibition of NAPE-PLD by this compound itself is not reported, related structures have been investigated. For example, a medicinal chemistry program aimed at improving the inhibitory activity of a hit compound led to the discovery that replacing a morpholine group with a (S)-3-hydroxypyrrolidine improved activity against NAPE-PLD. nih.gov This suggests that modifications of the morpholine ring can influence the inhibitory potential against this enzyme.
Interactions with Ion Channels and Transporters
The search results did not provide specific information regarding the interactions of this compound with ion channels and transporters. However, ion channels and transporters are recognized as important therapeutic targets. nih.gov Given the diverse biological activities of morpholine-containing compounds, it is plausible that this compound or its derivatives could interact with these membrane proteins, but further research is needed to confirm this.
Cellular and Biochemical Assays for Target Engagement and Pathway Perturbation
The compound this compound is characterized by the presence of both a morpholine and a pyridine group. evitachem.com These structural motifs are common in medicinal chemistry, suggesting the potential for interaction with various biological targets such as enzymes or receptors. evitachem.com The nitrogen and oxygen atoms within these rings could participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to protein targets. evitachem.com
Hypothetical Assays for Future Investigation:
To determine the biological mechanism of this compound, a series of assays would be necessary. These could include:
Target Identification Assays: Techniques such as affinity chromatography, chemical proteomics, or yeast two-hybrid screens could be employed to identify the protein(s) to which this compound directly binds.
Biochemical Assays: Once a target is identified, in vitro assays using the purified protein could confirm direct interaction and determine the compound's effect on its activity (e.g., enzyme inhibition or receptor modulation).
Cellular Target Engagement Assays: Methods like the cellular thermal shift assay (CETSA) or NanoBRET™ could be used to verify that the compound engages its target within a cellular context.
Pathway Analysis: Following target engagement confirmation, downstream signaling pathways could be investigated using techniques such as Western blotting for key signaling proteins, reporter gene assays to measure transcriptional activity, or broader omics approaches like transcriptomics and proteomics to assess global changes in cellular processes.
Without such dedicated studies, any discussion of the specific cellular and biochemical mechanisms of this compound would be speculative. The available information primarily points to its potential as a building block for the synthesis of more complex, biologically active molecules. evitachem.com
Biological Activities in Preclinical Research Models
Assessment of Antiproliferative and Anticancer Efficacy in Cell Lines
The potential of novel chemical entities to inhibit cancer cell growth is a primary focus of preclinical research. researchgate.net Compounds featuring pyridine (B92270) and morpholine (B109124) rings are frequently explored for their anticancer properties. researchgate.netresearchgate.net The pyridine ring is a key component in many molecules with antiproliferative effects, and its derivatives have been widely studied against various cancer cell lines. researchgate.netnih.govnih.gov Similarly, the morpholine moiety is recognized as a valuable pharmacophore in the design of anticancer agents. researchgate.net
However, a thorough review of scientific literature reveals a lack of specific studies investigating the antiproliferative and anticancer efficacy of (S)-3-(Pyridin-4-yl)morpholine in cell line-based assays. Consequently, there is no available data, such as IC50 values, for this specific compound against cancer cell lines like HeLa, MCF-7, or others. nih.govnih.govmdpi.com
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
IC50: The half maximal inhibitory concentration.
Evaluation of Anti-inflammatory Properties in In Vitro and In Vivo Disease Models
Compounds containing pyridine and morpholine structures have been investigated for their potential to mitigate inflammatory processes. nih.govresearchgate.netmdpi.com Pyridine derivatives, for instance, have demonstrated anti-inflammatory effects in preclinical models such as carrageenan-induced paw edema. nih.gov The mechanisms often involve the modulation of inflammatory pathways and the production of pro-inflammatory cytokines. nih.gov
Despite the interest in these chemical scaffolds, there is no specific published research on the anti-inflammatory properties of this compound in either in vitro assays (e.g., measurement of inflammatory mediators in cell cultures) or in vivo disease models (e.g., animal models of arthritis or colitis). Therefore, its potential to reduce inflammation remains uncharacterized.
Table 2: Anti-inflammatory Activity of this compound
| Assay/Model | Key Findings |
|---|---|
| In Vitro Inflammation Assays | Data Not Available |
Characterization of Antimicrobial and Antifungal Activities
The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research. Both pyridine and morpholine moieties are present in various compounds with demonstrated activity against a range of microbial pathogens. researchgate.netnih.govbepls.comias.ac.in For example, certain morpholine derivatives are known to have antifungal properties. researchgate.netnih.govnih.gov Similarly, numerous pyridine-containing compounds have been synthesized and evaluated for their antibacterial and antifungal potential. nih.govnih.govjapsonline.comresearchgate.net A compound with a related structure, Pyrimorph, which contains both a pyridine and a morpholine ring, has been noted for its fungicidal activity against plant pathogens. researchgate.net
However, specific studies detailing the antimicrobial and antifungal activities of this compound are not available in the current scientific literature. As a result, its spectrum of activity against bacteria and fungi, as well as its minimum inhibitory concentrations (MICs), have not been reported.
Table 3: Antimicrobial and Antifungal Spectrum of this compound
| Microorganism | Activity (e.g., MIC in µg/mL) |
|---|---|
| Staphylococcus aureus | Data Not Available |
| Escherichia coli | Data Not Available |
| Candida albicans | Data Not Available |
MIC: Minimum Inhibitory Concentration.
Investigations into Modulatory Effects on Neurodegenerative Processes
The development of therapies for neurodegenerative diseases is an area of intense research, and various heterocyclic compounds are being explored for their potential neuroprotective effects. nih.govmdpi.commdpi.comresearchgate.net Morpholine-based compounds have gained attention for their potential role in modulating enzymes and pathways implicated in neurodegenerative conditions like Alzheimer's and Parkinson's diseases. nih.gov
Currently, there is no published research specifically investigating the effects of this compound in the context of neurodegenerative processes. Studies on its ability to protect neurons, inhibit protein aggregation, or modulate key enzymes involved in these diseases have not been reported.
Table 4: Effects of this compound on Neurodegenerative Processes
| Preclinical Model/Assay | Outcome |
|---|---|
| Neuronal Cell Viability Assays | Data Not Available |
| Protein Aggregation Assays (e.g., Aβ) | Data Not Available |
Aβ: Amyloid-beta; AChE: Acetylcholinesterase; MAO: Monoamine Oxidase.
Assessment of Antioxidant Potency and Mechanisms
While some compounds containing pyridine and morpholine rings have been evaluated for their antioxidant properties, specific data on the antioxidant potential of this compound is not available in the scientific literature. Therefore, its ability to scavenge free radicals or to modulate oxidative stress has not been determined.
Table 5: Antioxidant Activity of this compound
| Antioxidant Assay | Result |
|---|---|
| DPPH Radical Scavenging | Data Not Available |
| ABTS Radical Scavenging | Data Not Available |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).
Analysis of Immunomodulatory Effects
The ability of a compound to modulate the immune system can have therapeutic implications for a variety of diseases. While some pyridine derivatives have been investigated for their effects on the production of inflammatory cytokines, which is a facet of immunomodulation, there is no specific research on the immunomodulatory effects of this compound. Its impact on immune cell function, cytokine profiles, and other immunological parameters has not been reported.
Table 6: Immunomodulatory Effects of this compound
| Assay | Effect on Immune Response |
|---|---|
| Cytokine Release Assays (e.g., TNF-α, IL-6) | Data Not Available |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.
Chemical Synthesis and Derivatization for Advanced Research Utility
Rational Design and Synthesis of Molecular Probes and Chemical Tool Compounds
The development of molecular probes and chemical tools from the (S)-3-(Pyridin-4-yl)morpholine scaffold is guided by rational design principles, primarily centered on structure-activity relationship (SAR) studies. researchgate.netresearchgate.net The morpholine (B109124) ring is a versatile pharmacophore known to enhance potency and modulate pharmacokinetic properties through molecular interactions with target proteins. researchgate.net SAR studies on related morpholine-containing compounds have shown that substitutions on both the morpholine and pyridine (B92270) rings can significantly impact biological activity. e3s-conferences.org
Key strategies in the rational design of derivatives include:
Substitution on the Pyridine Ring: The electronic properties of the pyridine ring can be modified by introducing electron-donating or electron-withdrawing groups. These modifications can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or salt bridges with biological targets. mdpi.com
Modification of the Morpholine Ring: The secondary amine of the morpholine ring is a key site for derivatization. Acylation, alkylation, or arylation at this position can introduce new functionalities, alter lipophilicity, and explore new binding interactions within a target protein's active site. e3s-conferences.org For instance, SAR studies on various morpholine-containing scaffolds have demonstrated that introducing alkyl groups at the C-3 position can increase anticancer activity. e3s-conferences.org
Stereochemistry: The (S)-enantiomer specifies a particular spatial arrangement of the pyridine ring relative to the morpholine chair conformation. Maintaining this stereochemistry is often crucial for retaining selective binding to a specific biological target, while exploring the (R)-enantiomer or racemic mixtures can help elucidate the importance of stereospecific interactions.
The synthesis of these derivatives often involves standard organic chemistry transformations. The secondary amine of the parent compound provides a convenient handle for coupling reactions with various carboxylic acids, sulfonyl chlorides, or alkyl halides to generate diverse libraries of compounds for screening. researchgate.net These libraries are then evaluated in biological assays to identify compounds with high potency and selectivity, which can serve as chemical tools to probe biological pathways or validate new drug targets.
Preparation of Radiolabeled Analogues for Imaging and Pharmacokinetic Studies
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires high-affinity ligands labeled with positron-emitting radionuclides, such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C). The pyridinyl-morpholine scaffold is suitable for developing such radiotracers.
A key challenge in developing PET tracers is the introduction of the radioisotope in a rapid, efficient, and high-yielding manner. A successful strategy has been demonstrated for a structurally related pyridinyl-morpholine analogue, which was developed as a potential PET tracer for imaging the leucine-rich repeat kinase 2 (LRRK2), a target implicated in Parkinson's disease. nih.gov
Case Study: Radiosynthesis of [¹⁸F]FIPM
A novel LRRK2 inhibitor, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), was designed and successfully radiolabeled with ¹⁸F. nih.gov The radiosynthesis of its ¹⁸F-labeled version, [¹⁸F]FIPM, involved a nucleophilic aromatic substitution (SɴAr) reaction on a pyridine ring precursor. nih.gov This multi-step automated process highlights a viable pathway for labeling compounds based on the this compound core.
The synthesis proceeded through the following key steps:
¹⁸F-Fluorination: A bromo-precursor was subjected to nucleophilic fluorination using [¹⁸F]fluoride.
Deprotection: Removal of a protecting group was necessary to yield the final compound.
Purification: The crude product was purified using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity. nih.gov
The following table summarizes the key parameters for the radiosynthesis of this analogue.
| Parameter | Value | Reference |
|---|---|---|
| Radiochemical Yield | 5% (n=5, based on starting [¹⁸F]F⁻) | nih.gov |
| Synthesis Time | ~100 minutes | nih.gov |
| Radiochemical Purity | > 97% | nih.gov |
| Molar Activity | 103–300 GBq/μmol | nih.gov |
While this specific analogue showed limited potential as an in vivo PET tracer, the successful radiosynthesis demonstrates that the pyridinyl-morpholine scaffold is amenable to ¹⁸F-labeling. nih.gov This methodology could be adapted for labeling this compound derivatives to study their in vivo distribution, target engagement, and pharmacokinetics.
Development of Bioconjugates and Prodrug Strategies for Targeted Delivery
The this compound scaffold can be incorporated into more complex molecular constructs like bioconjugates and prodrugs to enhance therapeutic potential through targeted delivery. uobabylon.edu.iqasiapharmaceutics.info These strategies aim to improve a drug's pharmacokinetic profile, increase its concentration at the site of action, and reduce off-target toxicity. uobabylon.edu.iq
Prodrug Strategies
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in vivo to release the active compound. uobabylon.edu.iq The this compound molecule has functional groups amenable to prodrug design. The secondary amine on the morpholine ring is an ideal site for modification. For example, attaching a promoiety can:
Improve Solubility: Linking a polar group, such as a phosphate or an amino acid, can increase aqueous solubility for parenteral administration. nih.gov
Enhance Permeability: Masking polar functional groups with lipophilic moieties can improve absorption across biological membranes. uobabylon.edu.iq
Prolong Duration of Action: Designing a prodrug that undergoes slow conversion to the active drug can extend its therapeutic effect. researchgate.net
Bioconjugation for Targeted Delivery
Bioconjugation involves covalently linking the molecule to a larger entity, such as a peptide, antibody, or polymer, to direct its delivery to specific cells or tissues. mdpi.com This approach is particularly valuable in fields like oncology, where targeting tumor cells while sparing healthy tissue is paramount. asiapharmaceutics.info
The secondary amine of this compound can be used as a chemical handle to attach it to a targeting vector via a stable or cleavable linker. Potential bioconjugation strategies include:
Peptide-Drug Conjugates (PDCs): Attaching the compound to a peptide that binds to a receptor overexpressed on target cells.
Antibody-Drug Conjugates (ADCs): Linking the molecule to a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells.
Polymer Conjugates: Incorporating the drug into a polymer backbone, such as polyethylene glycol (PEG), to improve solubility, increase circulation half-life, and potentially exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting.
The table below outlines potential sites for modification on the this compound core and the corresponding strategies for creating prodrugs or bioconjugates.
| Modification Site | Chemical Group | Potential Strategy | Objective |
|---|---|---|---|
| Morpholine Nitrogen | Secondary Amine | Prodrug (e.g., attach amino acid, phosphate) | Improve solubility, modify absorption uobabylon.edu.iqnih.gov |
| Morpholine Nitrogen | Secondary Amine | Bioconjugate (e.g., link to peptide, polymer) | Targeted delivery, prolonged circulation mdpi.com |
| Pyridine Ring | Aromatic C-H | Functionalization (e.g., add linker handle) | Provide an alternative attachment point for conjugation |
The rational design and application of these derivatization strategies can transform the this compound scaffold from a simple heterocyclic building block into a highly specialized chemical tool for sophisticated biological research and therapeutic applications.
Emerging Research Directions and Future Perspectives
Design and Synthesis of Multi-Target Directed Ligands Incorporating the (S)-3-(Pyridin-4-yl)morpholine Scaffold
The paradigm of "one molecule, one target" is progressively being replaced by a multi-target approach, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. The this compound scaffold is well-suited for the design of Multi-Target Directed Ligands (MTDLs) due to its ability to interact with multiple biological targets.
Future research will likely focus on the rational design of hybrid molecules that combine the this compound core with other pharmacophores to simultaneously modulate different signaling pathways. For instance, derivatives could be designed to act as dual inhibitors of kinases like Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial in cancer cell proliferation and survival. researchgate.netnih.govnih.gov The development of morpholine-containing anticancer drugs with minimal side effects is an active area of research. nih.gov In neurodegenerative diseases such as Alzheimer's, MTDLs incorporating this scaffold could target both cholinesterases and beta-secretase 1 (BACE1), offering a synergistic therapeutic effect. nih.govnih.gov
Synthetic strategies will evolve to efficiently create libraries of these complex molecules. Techniques like palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have already been employed to introduce structural diversity into morpholine-pyridyl hybrids. nih.gov Future efforts will aim to develop more convergent and stereoselective synthetic routes to access these MTDLs with high purity and yield.
| Potential MTDL Strategy | Scaffold Component | Combined Pharmacophore | Potential Targets | Therapeutic Area |
| Dual Kinase Inhibition | This compound | Quinazoline, Pyrimidine (B1678525) | PI3K, mTOR, EGFR | Cancer researchgate.netnih.govnih.gov |
| Neuroprotective Agents | This compound | Tetrahydroquinoline, Indole | Cholinesterases, BACE1 | Alzheimer's Disease nih.govnih.govmdpi.com |
| Anti-inflammatory Agents | This compound | Coumarin, Pyrazole (B372694) | COX, LOX | Inflammation |
Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Novel Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.compremierscience.com These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel molecules, thereby reducing the time and cost of development. mdpi.comnih.gov
In the context of this compound, AI and ML algorithms can be employed for:
Virtual Screening: High-throughput virtual screening of large compound libraries to identify new derivatives with desired activity profiles. mdpi.com
De Novo Design: Generative models, such as Generative Adversarial Networks (GANs), can design entirely new molecules based on the this compound scaffold with optimized properties for specific biological targets. mdpi.com
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms like random forest and support vector machines to predict the bioactivity of unsynthesized derivatives. nih.govbiorxiv.orgnih.gov This allows researchers to prioritize the synthesis of the most promising compounds.
Lead Optimization: AI can predict how structural modifications to the scaffold will affect a compound's affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, guiding the lead optimization process. premierscience.com
| AI/ML Application | Algorithm/Technique | Objective for this compound Derivatives |
| Virtual Screening | Molecular Docking, Deep Learning | Identify novel hits from large databases with high binding affinity to a target. mdpi.com |
| Predictive Modeling | Random Forest, Gradient Boosting, SVM | Predict pIC50 values and biological activity before synthesis. nih.govgithub.com |
| De Novo Drug Design | Generative Adversarial Networks (GANs) | Generate novel molecular structures with desired pharmacological profiles. mdpi.com |
| Lead Optimization | Explainable AI (XAI) | Guide chemical modifications to improve efficacy and safety profiles. ijirt.org |
Development of Innovative and Eco-Friendly Synthetic Routes for Industrial Scalability
The translation of a promising drug candidate from the laboratory to industrial-scale production requires efficient, cost-effective, and environmentally friendly synthetic methods. Traditional methods for synthesizing morpholines can be inefficient and rely on harsh reagents. chemrxiv.orgnih.govchemrxiv.org
Future research will focus on developing "green" synthetic routes for this compound and its derivatives. This includes:
One-Pot Reactions: Designing multi-component reactions where several synthetic steps are combined into a single operation, reducing solvent waste and energy consumption. nih.gov
Catalytic Methods: Utilizing novel catalysts that can operate under milder conditions and be recycled, minimizing waste.
Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer better control over reaction parameters, improved safety, and higher yields compared to traditional batch processing.
Bio-catalysis: Exploring the use of enzymes to catalyze key steps in the synthesis, offering high stereoselectivity and avoiding the use of toxic reagents.
A recent development in the green synthesis of morpholines involves a one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663). chemrxiv.orgnih.govchemrxiv.org This method presents significant environmental and safety benefits over traditional approaches and has been demonstrated on a large scale. chemrxiv.orgnih.govchemrxiv.org Adapting such methodologies for the large-scale production of this compound will be a key area of future research.
Exploration of Undiscovered Therapeutic Areas and Novel Biological Targets for Morpholine-Pyridyl Hybrids
While morpholine-pyridyl hybrids have shown promise in oncology and neurodegenerative diseases, their therapeutic potential is likely much broader. The unique physicochemical properties of the morpholine (B109124) ring, such as improving water solubility and brain permeability, make it a valuable scaffold for drugs targeting the central nervous system (CNS). nih.gov
Future explorations will involve screening this compound derivatives against a wider range of biological targets and in different disease models. Potential new therapeutic areas include:
Infectious Diseases: The morpholine scaffold is present in some antimicrobial agents. New derivatives could be investigated for their activity against drug-resistant bacteria and viruses. researchgate.netmdpi.com
Metabolic Disorders: Investigating the effect of these compounds on targets involved in diseases like diabetes and obesity.
Inflammatory and Autoimmune Diseases: Screening for activity against key mediators of inflammation, such as cytokines and inflammatory enzymes. nih.gov
Rare Diseases: Utilizing high-throughput screening and phenotypic assays to identify potential treatments for orphan diseases.
The identification of novel biological targets will be facilitated by chemoproteomics and other advanced techniques that can elucidate the molecular targets of bioactive compounds.
Advanced Spectroscopic Techniques for Real-Time Ligand-Target Interaction Monitoring
Understanding the kinetics and dynamics of how a ligand binds to its target protein is crucial for drug design. Traditional methods often provide only endpoint measurements. Advanced spectroscopic and biophysical techniques are enabling the real-time monitoring of these interactions, providing deeper insights into the mechanism of action.
For this compound derivatives, future studies could employ techniques such as:
Surface Plasmon Resonance (SPR): A label-free technique for quantifying the binding affinity and kinetics (on- and off-rates) of a ligand to its target.
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding to determine the thermodynamic parameters of the interaction.
Electrochemical Aptamer-Based (EAB) Sensors: These sensors can be designed for continuous, real-time measurement of protein biomarker concentrations, which could be adapted to monitor target engagement in complex biological fluids. nih.gov
Self-Assembled Nano-oscillators: This novel technique allows for the quantification of binding kinetics for both large and small molecules by measuring changes in the oscillation amplitude of a nanoparticle tethered to a surface. nih.gov
These advanced methods will provide a more detailed understanding of the structure-kinetic relationships of this compound derivatives, facilitating the rational design of compounds with optimized binding profiles and therapeutic efficacy.
Q & A
Basic: What are the optimal synthetic routes for (S)-3-(Pyridin-4-yl)morpholine, and how are intermediates characterized?
Answer:
A common approach involves multi-step nucleophilic substitutions and ring-closing reactions. For example, morpholine derivatives are often synthesized via coupling pyridine precursors with morpholine rings under reflux conditions using polar aprotic solvents (e.g., DMF or THF) . Key intermediates, such as nitro-substituted pyridinyl-piperidine analogs, are characterized using ¹H NMR (e.g., δ 3.52 ppm for morpholine protons) and HPLC-MS to confirm regioselectivity and purity .
Advanced: How can enantiomeric purity of this compound be ensured during synthesis?
Answer:
Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution , are critical. Asymmetric catalysis using chiral ligands (e.g., BINAP) during ring closure can enhance stereochemical control. Post-synthesis validation via circular dichroism (CD) or X-ray crystallography is recommended to confirm the (S)-configuration, as seen in structurally related morpholine derivatives .
Basic: What spectroscopic methods are most reliable for structural elucidation of this compound?
Answer:
- ¹H/¹³C NMR : Assign protons on the pyridine ring (δ 7.42–8.21 ppm) and morpholine oxygens (δ 3.52 ppm) .
- FT-IR : Confirm C-N stretching (1100–1250 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁N₂O⁺) .
Advanced: How do substituents on the pyridine ring influence the compound’s reactivity and biological activity?
Answer:
Electron-withdrawing groups (e.g., nitro or chloro) on pyridine enhance electrophilic reactivity, facilitating nucleophilic attacks on the morpholine ring. In fungicidal studies, such modifications improved binding to cytochrome P450 enzymes in Phytophthora capsici . Computational docking (e.g., AutoDock Vina) can predict substituent effects on target affinity .
Basic: How can researchers resolve contradictions in solubility data for this compound?
Answer:
Discrepancies often arise from solvent polarity and temperature variations. Systematic studies using Hansen solubility parameters and cloud-point titration are advised. For instance, polar solvents like DMSO enhance solubility (~50 mg/mL at 25°C), while nonpolar solvents (e.g., hexane) yield <1 mg/mL .
Advanced: What strategies mitigate low yields in the final coupling step of this compound synthesis?
Answer:
- Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂ for Suzuki couplings).
- Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
- Purify via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) or recrystallization (ethanol/water) to isolate the target compound .
Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Answer:
- Antifungal assays : Disk diffusion against Candida albicans or Aspergillus fumigatus .
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphatases.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced: How can computational methods predict the compound’s metabolic stability?
Answer:
- DFT calculations (e.g., Gaussian 16) model oxidation pathways at the morpholine nitrogen.
- ADMET prediction tools (e.g., SwissADME) estimate hepatic clearance and CYP450 interactions.
- Molecular dynamics (MD) simulations assess binding stability with plasma proteins (e.g., albumin) .
Basic: What analytical techniques differentiate polymorphic forms of this compound?
Answer:
- X-ray powder diffraction (XRPD) : Unique diffraction patterns for polymorphs.
- Differential scanning calorimetry (DSC) : Melting point variations (e.g., Form A: 145°C vs. Form B: 152°C).
- Raman spectroscopy : Peak shifts at 500–600 cm⁻¹ indicate lattice differences .
Advanced: How to design derivatives of this compound for selective kinase inhibition?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
